molecular formula C10H10ClN3OS B1299329 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-68-6

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1299329
CAS No.: 842973-68-6
M. Wt: 255.72 g/mol
InChI Key: PUXVZFMPESRVJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired 1,3,4-thiadiazole derivative .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3,4-thiadiazol-2-ylamine
  • 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Uniqueness

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-7-3-1-2-4-8(7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVZFMPESRVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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